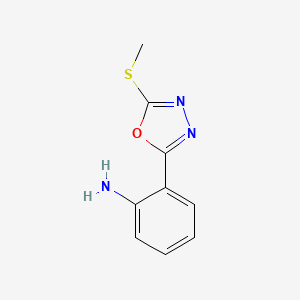
Unii-K82TF60S44
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Polymyxin D1 involves the assembly of its peptide structure through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Release of the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Polymyxin D1 typically involves fermentation processes using strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic . These steps include:
Fermentation: Cultivation of Bacillus polymyxa in a nutrient-rich medium.
Extraction: Separation of the antibiotic from the fermentation broth using solvents.
Purification: Further purification using techniques such as chromatography to obtain pure Polymyxin D1.
Analyse Chemischer Reaktionen
Types of Reactions
Polymyxin D1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Polymyxin D1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-negative bacteria.
Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.
Industry: Used in the development of new antibiotics and antimicrobial agents.
Wirkmechanismus
Polymyxin D1 exerts its antibacterial effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death . The molecular targets include the LPS molecules and the bacterial cell membrane, and the pathways involved are related to membrane disruption and cell lysis .
Vergleich Mit ähnlichen Verbindungen
Polymyxin D1 is similar to other polymyxins, such as Polymyxin B and Polymyxin E (colistin). it has unique structural features that differentiate it from these compounds . For example, Polymyxin D1 has a distinct amino acid sequence and stereochemistry, which may contribute to its specific antibacterial activity .
List of Similar Compounds
- Polymyxin B
- Polymyxin E (colistin)
- Polymyxin A
- Polymyxin C
Eigenschaften
CAS-Nummer |
10072-50-1 |
|---|---|
Molekularformel |
C50H93N15O15 |
Molekulargewicht |
1144.37 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)




